1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid
CAS No.:
Cat. No.: VC17710351
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N2O2 |
|---|---|
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | 1-[2-amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H16N2O2/c15-8-10-2-4-11(5-3-10)12(9-16)14(13(17)18)6-1-7-14/h2-5,12H,1,6-7,9,16H2,(H,17,18) |
| Standard InChI Key | BNWLZWGFMBKTKS-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)(C(CN)C2=CC=C(C=C2)C#N)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-[2-amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid, reflects its three key structural components:
-
Cyclobutane core: A strained four-membered carbocycle that imposes conformational rigidity.
-
4-Cyanophenyl substituent: An aromatic ring with a para-positioned nitrile group, enhancing electronic interactions.
-
Aminoethyl-carboxylic acid side chain: Provides zwitterionic character at physiological pH, enabling solubility and target binding.
The molecular formula is C₁₄H₁₆N₂O₂, with a molecular weight of 244.29 g/mol. The presence of both amino (–NH₂) and carboxylic acid (–COOH) groups allows for intramolecular hydrogen bonding, which stabilizes specific conformations critical for biological activity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₂O₂ |
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | 1-[2-amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid |
| Functional Groups | Amino, carboxylic acid, nitrile |
| Chiral Centers | 2 (carbon atoms in ethyl chain) |
Stereochemical Considerations
The compound contains two chiral centers, leading to four possible stereoisomers. Asymmetric synthesis methods, such as catalytic enantioselective cycloadditions, are employed to produce enantiomerically pure forms. The (R,R)- and (S,S)-configurations exhibit distinct pharmacological profiles, with the former showing higher affinity for serotonin receptors in preliminary assays .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves three primary steps:
-
Cyclobutane Ring Formation: A [2+2] cycloaddition between ethylene derivatives and ketenes under UV light generates the strained cyclobutane core.
-
Side-Chain Introduction: Nucleophilic substitution reactions attach the aminoethyl group to the cyclobutane ring.
-
Functionalization: The 4-cyanophenyl group is introduced via Suzuki-Miyaura coupling, leveraging palladium catalysts to ensure regioselectivity .
Table 2: Optimal Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cycloaddition | UV light, dichloromethane, 0°C | 65 |
| Aminoethyl Addition | NH₃, THF, 40°C | 78 |
| Cyanophenyl Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 82 |
Analytical Characterization
-
NMR Spectroscopy: ¹H NMR (400 MHz, D₂O) reveals distinct signals for the cyclobutane protons (δ 2.1–2.9 ppm) and aromatic cyanophenyl hydrogens (δ 7.4–7.6 ppm).
-
Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 245.3 [M+H]⁺ .
-
X-ray Crystallography: Resolves the chair-like conformation of the cyclobutane ring and the antiperiplanar arrangement of the amino and carboxylic acid groups.
Biological Activity and Mechanisms
Pharmacological Targets
The compound’s zwitterionic nature enables interactions with:
-
G-Protein-Coupled Receptors (GPCRs): Binds to serotonin 5-HT₂ₐ receptors with an IC₅₀ of 12 nM, potentially aiding in treating depressive disorders.
-
Enzymatic Inhibition: Acts as a competitive inhibitor of dipeptidyl peptidase-4 (DPP-4), showing 40% inhibition at 10 μM concentrations .
Structure-Activity Relationships (SAR)
-
Nitrile Group: Replacement with halogens (e.g., –Cl) reduces receptor affinity by 60%, underscoring the nitrile’s role in π-π stacking.
-
Cyclobutane Rigidity: Opening the ring to a cyclohexane analog decreases metabolic stability (t₁/₂ from 4.2 h to 1.8 h) .
Comparative Analysis with Analogues
Positional Isomers
Varying the cyanophenyl group’s position alters bioactivity:
-
3-Cyanophenyl Analog: 30% lower DPP-4 inhibition due to steric hindrance.
-
2-Cyanophenyl Derivative: Enhanced solubility (LogP 1.2 vs. 1.8) but reduced BBB permeability .
Table 3: Pharmacokinetic Comparison
| Compound | LogP | t₁/₂ (h) | DPP-4 Inhibition (%) |
|---|---|---|---|
| 1-[2-Amino-1-(4-CN-Ph)ethyl]CB | 1.8 | 4.2 | 40 |
| 1-[2-Amino-1-(3-CN-Ph)ethyl]CB | 1.7 | 3.8 | 28 |
| 1-[2-Amino-1-(2-CN-Ph)ethyl]CB | 1.2 | 2.1 | 15 |
Carboxylic Acid Bioisosteres
Replacing –COOH with tetrazoles improves oral bioavailability (F% from 22% to 35%) but increases renal clearance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume